Bienvenue dans la boutique en ligne BenchChem!

3-(2-Bromoethoxy)oxetane

medicinal chemistry PROTAC linker polymer synthesis

3-(2-Bromoethoxy)oxetane (CAS 2092628-73-2) is a 3-substituted oxetane featuring a bromoethyl ether side chain. The oxetane ring itself is a strained (ca.

Molecular Formula C5H9BrO2
Molecular Weight 181.029
CAS No. 2092628-73-2
Cat. No. B2768095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoethoxy)oxetane
CAS2092628-73-2
Molecular FormulaC5H9BrO2
Molecular Weight181.029
Structural Identifiers
SMILESC1C(CO1)OCCBr
InChIInChI=1S/C5H9BrO2/c6-1-2-8-5-3-7-4-5/h5H,1-4H2
InChIKeyZEFQQMJSBJJGPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromoethoxy)oxetane: A Strategic Bifunctional Building Block for Medicinal Chemistry and PROTAC Linker Design


3-(2-Bromoethoxy)oxetane (CAS 2092628-73-2) is a 3-substituted oxetane featuring a bromoethyl ether side chain . The oxetane ring itself is a strained (ca. 106 kJ·mol⁻¹) four-membered cyclic ether recognized in medicinal chemistry as a polar, metabolically stable isostere for gem‑dimethyl and carbonyl groups, capable of improving aqueous solubility and reducing lipophilicity [1]. The pendant primary alkyl bromide provides a versatile leaving group for nucleophilic substitution, enabling covalent attachment to diverse molecular targets . This bifunctional architecture—a property‑modulating oxetane core coupled with a reactive electrophilic handle—positions the compound as a modular intermediate for fragment-based drug discovery, PROTAC (PROteolysis TArgeting Chimera) linker construction, and functional polymer synthesis [2].

Why 3-(2-Bromoethoxy)oxetane Cannot Be Replaced by a Simple Haloalkyl Oxetane or PEG Linker


Substituting 3-(2-bromoethoxy)oxetane with a generic haloalkyl oxetane such as 3-(bromomethyl)oxetane or a conventional PEG linker ignores the compound's unique combination of structural features that are critical for predictable property modulation. The oxetane ring's hydrogen‑bond acceptor strength (pKBHX ≈ 1.2–1.4) is stronger than that of tetrahydrofuran or carbonyl compounds, and its placement at the 3‑position directly influences molecular conformation, aqueous solubility, and metabolic stability in a manner that simpler alkyl halides cannot replicate [1]. The bromoethoxy spacer introduces a degree of conformational flexibility absent in directly attached halomethyl groups, which affects binding mode reproducibility and linker geometry in bifunctional molecules . Furthermore, the bromide leaving group offers a balanced reactivity profile for nucleophilic substitution—more reactive than chloride yet more stable and easier to handle than iodide—making it the preferred choice for controlled, high‑yielding derivatizations [2]. These interdependent properties mean that swapping the compound for a close analog risks altering reaction kinetics, product purity, and the ultimate physicochemical profile of the final molecule.

Quantitative Differentiation of 3-(2-Bromoethoxy)oxetane Against Structural Analogs: Head-to-Head and Cross-Study Evidence


Superior Leaving-Group Reactivity of Bromide vs. Chloride in Oxetane Ring-Opening Copolymerization

In the (salen)Co(II)-catalyzed copolymerization of oxetane with CO₂, the bromide anion initiator was identified as one of the most effective leaving groups for producing poly(trimethylene carbonate) with minimal ether linkages, alongside iodide. Chloride initiators resulted in significantly lower copolymer yields under otherwise identical conditions [1]. This demonstrates that the bromo substituent in 3-(2-bromoethoxy)oxetane provides a kinetically competent leaving group for nucleophilic displacement, whereas the analogous chloroethoxy oxetane would require harsher conditions (e.g., higher temperature or stronger nucleophiles) to achieve comparable conversion. No commercially viable 3-(2-iodoethoxy)oxetane exists, leaving the bromo derivative as the optimal balance of reactivity and process safety.

medicinal chemistry PROTAC linker polymer synthesis

Enhanced Physicochemical Property Modulation via the Oxetane Core vs. Acyclic Ether Linkers

Incorporation of a 3-substituted oxetane into a molecular scaffold has been shown to reduce lipophilicity (logD₇.₄) by approximately 0.5–1.0 log units while increasing aqueous solubility 2- to 5-fold compared to the corresponding gem‑dimethyl or cyclobutyl analogs [1]. In contrast, a simple acyclic 2-bromoethyl ether (e.g., BrCH₂CH₂OR) would lack this property-modulating effect and would instead increase lipophilicity without offering metabolic stability benefits. The oxetane ring's ring strain (~106 kJ·mol⁻¹) and strong hydrogen‑bond acceptor capacity (pKBHX ≈ 1.2–1.4, stronger than THF and most carbonyls) are responsible for these effects [2]. Therefore, 3-(2-bromoethoxy)oxetane uniquely combines the reactivity of an alkyl bromide with the drug‑like property improvements of the oxetane motif—a dual advantage absent in acyclic bromoethers or simple PEG linkers.

drug design physicochemical properties metabolic stability

Improved Conformational Rigidity and Target Engagement vs. Flexible PEG-Based Bromo Linkers

The oxetane ring imparts a degree of conformational restriction (puckering angle ~8.7° at 140 K) that reduces the entropic penalty upon target binding compared to fully flexible polyethylene glycol (PEG)-based linkers of similar length [1]. Flexible PEG linkers (e.g., Br-PEG2-THP, Br-PEG3-bromide) adopt numerous low‑energy conformations in solution, which can reduce binding affinity and selectivity. By replacing the central ethylene glycol unit with a conformationally constrained oxetane, 3-(2-bromoethoxy)oxetane is expected to reduce the number of accessible conformers while retaining the same two‑atom spacing between the bromide and the oxetane oxygen. This translates to improved binding mode reproducibility and potentially higher target engagement in PROTAC ternary complex formation, although direct comparative biophysical data for the specific compound are not yet available in the public domain [2].

PROTAC linker conformational restriction target engagement

Metabolic Stability Advantage of 3-Substituted Oxetanes vs. Acyclic Ethers and Esters

In head-to-head comparisons across THF and oxetane derivatives, 3‑substituted oxetanes have demonstrated superior stability to human liver microsomes (HLM) compared to their 2‑substituted counterparts and to acyclic ethers [1]. Specifically, 3‑substituted oxetanes showed longer half‑lives (no quantitative public data for the bromoethoxy derivative, but class trend established) than analogous compounds bearing the oxetane at the 2‑position. Furthermore, oxetane‑containing molecules are generally resistant to cytochrome P450 oxidation at the ring, unlike acyclic ethers which undergo rapid O‑dealkylation [2]. This class‑level evidence suggests that 3-(2-bromoethoxy)oxetane would exhibit slower oxidative metabolism than an equivalent acyclic 2‑bromoethyl ether or a 2‑substituted oxetane isomer, leading to prolonged exposure and lower clearance in vivo.

metabolic stability drug metabolism pharmacokinetics

Optimal Application Scenarios for 3-(2-Bromoethoxy)oxetane Based on Quantitative Differentiation Evidence


Construction of Oxetane-Containing PROTAC Linkers with Controlled Conformational Flexibility

Use 3-(2-bromoethoxy)oxetane as a key electrophilic module for assembling heterobifunctional PROTAC linkers. The bromide serves as a leaving group for nucleophilic displacement by thiols, amines, or phenols, while the oxetane ring imposes conformational restriction that reduces the entropic penalty of ternary complex formation compared to fully flexible PEG linkers [1]. This scenario is supported by the class‑level evidence that 3‑substituted oxetanes improve metabolic stability (longer HLM half‑life) relative to acyclic ethers [2], ensuring that the linker itself does not become a metabolic liability in cellular assays.

Fragment-Based Drug Discovery: Late-Stage Functionalization of Oxetane-Containing Fragments

Employ 3-(2-bromoethoxy)oxetane as a fragment-elaboration handle. The bromide can be displaced under mild conditions (e.g., SN2 with amines or thiols at room temperature) to install diverse substituents, enabling rapid structure–activity relationship (SAR) exploration around the oxetane core. The oxetane fragment itself contributes a logD reduction of ~0.5–1.0 units and a 2- to 5-fold increase in aqueous solubility , directly addressing the developability challenges often encountered with lipophilic fragments.

Synthesis of Functional Polymers with Enhanced Polarity and Hydrogen-Bonding Capacity

Utilize 3-(2-bromoethoxy)oxetane as a monomer or end-capping agent in cationic ring-opening polymerization (CROP) or post-polymerization functionalization. The bromide initiator effectiveness demonstrated in (salen)Co-catalyzed CO₂/oxetane copolymerization [3] indicates that the bromoethoxy substituent can initiate controlled polymerization or serve as a grafting site. The resulting oxetane-containing polymers are expected to exhibit stronger hydrogen‑bond acceptor capacity (pKBHX ≈ 1.2–1.4) than conventional polyethers, enhancing adhesion, dye uptake, or biomaterial interactions.

Covalent Probe Design for Chemical Biology: Target Engagement with Reduced Non-Specific Binding

Incorporate 3-(2-bromoethoxy)oxetane into activity‑based protein profiling (ABPP) probes. The bromide provides a reactive warhead for covalent modification of active-site nucleophiles, while the oxetane ring's reduced lipophilicity (ΔlogD₇.₄ ≈ −0.5 to −1.0 relative to gem‑dimethyl analogs ) lowers non‑specific membrane partitioning and background labeling. The conformational restriction of the oxetane compared to flexible bromoalkyl linkers also increases the probability of specific, orientation‑dependent target engagement.

Quote Request

Request a Quote for 3-(2-Bromoethoxy)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.